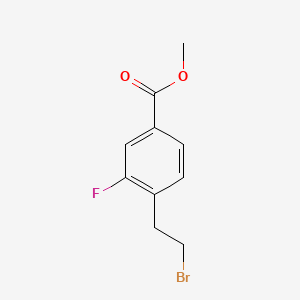

Methyl 4-(2-bromoethyl)-3-fluorobenzoate

Description

Methyl 4-(2-bromoethyl)-3-fluorobenzoate (hypothetical structure) is a fluorinated benzoate ester featuring a 2-bromoethyl substituent at the 4-position and a fluorine atom at the 3-position of the aromatic ring. These derivatives are critical intermediates in medicinal chemistry, particularly for synthesizing histone deacetylase (HDAC) inhibitors, antiviral agents, and antineoplastic compounds . The bromoalkyl substituent enables versatile reactivity, such as nucleophilic substitution or coupling reactions, making these compounds valuable building blocks in drug discovery.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

methyl 4-(2-bromoethyl)-3-fluorobenzoate |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)8-3-2-7(4-5-11)9(12)6-8/h2-3,6H,4-5H2,1H3 |

InChI Key |

UNYOUQZPFDGVKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CCBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromoethyl)-3-fluorobenzoate typically involves the esterification of 4-(2-bromoethyl)-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethyl)-3-fluorobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with new functional groups.

Reduction: Formation of 4-(2-bromoethyl)-3-fluorobenzyl alcohol.

Oxidation: Formation of 4-(2-bromoethyl)-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-(2-bromoethyl)-3-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive compounds.

Medicine: Explored for its potential use in drug discovery and development. Its derivatives are studied for their therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethyl)-3-fluorobenzoate involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

Bromoalkyl vs. Bromoethoxy :

- Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3) undergoes rapid nucleophilic substitution (e.g., with NaN₃ to form azides) due to the primary bromide's high reactivity . In contrast, ethyl 4-(2-bromoethoxy)-3-fluorobenzoate () contains a secondary bromide, which may exhibit slower substitution kinetics but could enable ether-based coupling strategies.

- The bromoethyl group in the hypothetical target compound would likely display intermediate reactivity between primary (bromomethyl) and secondary (bromoethoxy) bromides.

- Ethyl esters may offer improved solubility in nonpolar solvents .

Biological Activity :

Pharmaceutical Relevance

- HDAC Inhibitors : Methyl 4-(bromomethyl)-3-fluorobenzoate (III-3) is a key intermediate in synthesizing dual HDAC-cyclooxygenase inhibitors, which are explored for cancer and inflammatory diseases .

- Antiviral Agents : Compound 11 () demonstrated inhibitory activity against HBV RNase H, with the isoindoline-dione group critical for binding affinity .

Data Limitations and Contradictions

- Missing Biological Data : Most compounds lack detailed IC₅₀ values or in vivo efficacy studies, limiting mechanistic insights.

- Synthetic Yields : Yields for azide and amine derivatives () are inconsistently reported, complicating process scalability assessments.

- Hypothetical Compound : The exact properties of methyl 4-(2-bromoethyl)-3-fluorobenzoate remain unverified; predictions are based on analogs like III-3 and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.